Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene
Overview
Description
Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is a chemical compound known for its diverse applications in various industriesThis compound is recognized for its ability to act as a dispersant, scale inhibitor, and compatibilizer in different formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt typically involves the polymerization of maleic anhydride with 2,4,4-trimethylpentene in the presence of a sodium-based catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The polymerization process can be initiated by free radicals or other polymerization initiators .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This continuous process allows for the efficient production of the polymer with consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and properties of the polymer .
Chemical Reactions Analysis
Types of Reactions
Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:
Hydrolysis: The polymer can undergo hydrolysis in the presence of water, leading to the formation of maleic acid and its derivatives.
Substitution Reactions: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups.
Cross-linking Reactions: The polymer can form cross-linked structures when reacted with suitable cross-linking agents
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the presence of catalysts or initiators .
Major Products Formed
The major products formed from the reactions of this polymer include maleic acid derivatives, substituted polymers, and cross-linked polymer networks. These products have various applications in different industries, including coatings, adhesives, and water treatment .
Scientific Research Applications
Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene has a wide range of scientific research applications:
Chemistry: It is used as a dispersant and compatibilizer in various chemical formulations, improving the stability and performance of products.
Biology: The polymer is used in biological research for its ability to interact with biological molecules and modify their properties.
Medicine: In the medical field, the polymer is explored for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The polymer is widely used in industrial applications, including water treatment, where it acts as a scale inhibitor and dispersant, and in the production of coatings and adhesives
Mechanism of Action
The mechanism of action of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt involves its ability to interact with various molecules and surfaces. The sodium ions in the polymer structure play a crucial role in its dispersant and scale inhibition properties. The polymer can adsorb onto surfaces, preventing the formation of scale and promoting the dispersion of particles. Additionally, the polymer’s functional groups can participate in chemical reactions, modifying the properties of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Maleic anhydride-styrene copolymer
- Maleic anhydride-ethylene copolymer
- Maleic anhydride-diisobutylene copolymer
Uniqueness
Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is unique due to its specific combination of maleic anhydride and 2,4,4-trimethylpentene, along with the incorporation of sodium ions. This unique structure imparts distinct properties, such as enhanced dispersant and scale inhibition capabilities, making it particularly valuable in water treatment and industrial applications .
Properties
IUPAC Name |
sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.C4H4O3.Na/c1-7(2)6-8(3,4)5;5-3-1-2-4(6)7-3;/h1,6H2,2-5H3;1-2H2;/q;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKNJSZAQSDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C.C1CC(=O)OC1=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NaO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37199-81-8 | |
Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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